3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol
Description
Properties
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-2,4,6-trichlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17Cl3O2Si/c1-12(2,3)18(4,5)17-11-8(14)6-7(13)10(16)9(11)15/h6,16H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEPKSKCYVBFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=C(C(=C1Cl)O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl3O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164463 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1781241-34-6 | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1781241-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4,6-trichloro-3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol typically involves the protection of the hydroxyl group of 2,4,6-trichlorophenol with a tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
2,4,6-Trichlorophenol+TBDMS-ClBasethis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenol ring can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The TBDMS group can be removed using fluoride ions, typically from tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Deprotection: TBAF in tetrahydrofuran (THF) is a standard reagent for removing the TBDMS group.
Major Products
Substitution: Depending on the nucleophile used, various substituted phenols can be obtained.
Deprotection: The primary product is 2,4,6-trichlorophenol.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the protection and deprotection of phenolic hydroxyl groups.
Biology: Employed in the study of enzyme mechanisms where phenolic compounds are substrates or inhibitors.
Medicine: Investigated for its potential use in drug development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol involves its reactivity towards nucleophiles and electrophiles. The TBDMS group provides steric protection to the phenolic hydroxyl group, allowing selective reactions at other positions on the molecule. The deprotection step releases the active phenol, which can then participate in further chemical transformations.
Comparison with Similar Compounds
Table 1: Key Properties of 3-[(TBS)oxy]-2,4,6-TCP and Related Compounds
Key Observations :
- The TBS group in 3-[(TBS)oxy]-2,4,6-TCP increases molecular weight and lipophilicity (log P ~5.2) compared to unchlorinated or non-silylated analogs.
- Chlorination enhances electron-withdrawing effects, reducing solubility in aqueous systems compared to less chlorinated phenols .
Reactivity and Environmental Behavior
Degradation and Reductive Dechlorination
- 2,4,6-TCP: Undergoes microbial reductive dechlorination to 2,4-dichlorophenol (2,4-DCP), 4-chlorophenol (4-CP), and phenol under anaerobic conditions. Electron donors like lactate enhance degradation efficiency by stimulating dehydrogenase activity .
Chlorination and Byproduct Formation
Table 2: Comparative Toxicity of Phenolic Compounds
Key Observations :
- Chlorophenols exhibit endocrine-disrupting effects via nuclear receptors (ER, AhR, GR). The TBS group in 3-[(TBS)oxy]-2,4,6-TCP may reduce bioavailability due to increased hydrophobicity, though this remains speculative without direct evidence.
- 2,4,6-TCP is a precursor to polychlorinated dibenzo-p-dioxins (PCDDs) during combustion, forming hexachlorinated derivatives via further chlorination . The TBS group could modify this pathway by altering chlorination sites.
Biological Activity
3-[(Tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol (CAS No. 1781241-34-6) is a chlorinated phenolic compound that has garnered attention for its potential biological activities. The presence of the tert-butyldimethylsilyl (TBDMS) group enhances its stability and solubility, making it a useful compound in various chemical and biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The structure can be represented as follows:
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that chlorinated phenols exhibit significant antimicrobial properties. The compound has been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in antimicrobial formulations.
- Endocrine Disruption : Chlorinated phenols are known to interact with endocrine systems. Research has indicated that this compound may act as an endocrine disruptor, affecting hormone signaling pathways.
- Antioxidant Properties : Some studies have suggested that compounds with similar structures possess antioxidant capabilities, potentially mitigating oxidative stress in biological systems.
Antimicrobial Activity
A study conducted on the antimicrobial properties of chlorinated phenols demonstrated that this compound exhibited effective inhibition against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacteria types.
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 32 |
Endocrine Disruption
Research published in environmental science journals has highlighted the potential for chlorinated phenols to disrupt endocrine functions. In vitro assays indicated that this compound could bind to estrogen receptors, leading to altered gene expression associated with reproductive health.
Antioxidant Activity
In a comparative study assessing the antioxidant activity of various phenolic compounds, this compound demonstrated a significant reduction in reactive oxygen species (ROS) levels in human cell lines. The concentration required for a notable effect was approximately 50 µM.
Case Studies
- Case Study on Antimicrobial Efficacy : A laboratory experiment tested the efficacy of this compound in preventing biofilm formation on medical devices. Results showed a reduction in biofilm mass by over 70% when treated with a concentration of 64 µg/mL.
- Case Study on Endocrine Effects : An investigation into the effects of chlorinated phenols on reproductive health revealed that exposure to this compound resulted in altered testosterone levels in male rat models, indicating potential risks associated with environmental exposure.
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 3-[(tert-butyldimethylsilyl)oxy]-2,4,6-trichlorophenol, and how do silyl-protecting groups influence reaction efficiency?
- Methodological Answer : Synthesis typically involves protecting the phenolic hydroxyl group with tert-butyldimethylsilyl (TBS) chloride under anhydrous conditions. Key parameters include using a base like imidazole in dimethylformamide (DMF) to activate the hydroxyl group, with reaction times of 12–24 hours at 25–40°C . The steric bulk of the TBS group minimizes side reactions (e.g., oxidation) and improves intermediate stability during subsequent chlorination steps.
Q. Which analytical techniques are most reliable for characterizing this compound, and how do they address structural ambiguities?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while H/C NMR identifies substitution patterns (e.g., trichloro and silyl ether positions). For purity assessment, reverse-phase HPLC with UV detection (λ = 254–280 nm) is preferred due to the compound’s aromaticity. Infrared (IR) spectroscopy verifies the silyl ether C-O-Si stretch (~1,100 cm) and phenolic O-H absence .
Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?
- Methodological Answer : The TBS group enhances stability against hydrolysis compared to unprotected phenols. However, prolonged exposure to moisture or acidic conditions (pH < 5) can cleave the silyl ether. Storage recommendations include anhydrous environments (desiccated at −20°C) with inert gas (N/Ar) to prevent oxidative degradation .
Advanced Research Questions
Q. What are the dominant degradation pathways of this compound in environmental or biological systems, and how do they compare to 2,4,6-trichlorophenol (TCP)?
- Methodological Answer : Microbial degradation by Azotobacter spp. involves dechlorination and quinone formation, as seen in TCP metabolism . The TBS group may hinder enzymatic activity, requiring longer acclimation periods. Chemical degradation via Fe(II)-catalyzed Fenton reactions generates hydroxyl radicals, targeting chlorinated aromatic rings; reaction kinetics can be modeled using pseudo-first-order approximations with rate constants dependent on Fe/HO ratios .
Q. What experimental strategies resolve contradictions in reported reaction mechanisms involving this compound’s participation in cross-coupling or oxidation reactions?
- Methodological Answer : Conflicting data on catalytic efficiency (e.g., in Suzuki-Miyaura couplings) often stem from residual moisture or base sensitivity. Controlled studies using dry solvents (THF/toluene) and weak bases (KCO) are critical. Isotopic labeling (e.g., O in the silyl group) can track oxygen transfer pathways in oxidation reactions .
Q. How can researchers mitigate toxicity risks during in vitro studies, given the compound’s structural similarity to carcinogenic chlorophenols?
- Methodological Answer : Toxicity parallels 2,4,6-TCP, which is classified as a Group 2B carcinogen (IARC). Use closed-system handling (glove boxes), personal protective equipment (PPE), and enzymatic deactivation (e.g., laccase-mediated degradation) for waste treatment. Cell-based assays should include negative controls with non-chlorinated analogs to isolate cytotoxic effects .
Q. What advanced chromatographic or spectroscopic methods address challenges in detecting trace amounts of this compound in complex matrices?
- Methodological Answer : Solid-phase microextraction (SPME) coupled with GC-MS improves detection limits (sub-ppb) in environmental samples. For biological matrices, liquid-liquid extraction using ionic liquids (e.g., [CMIM]BF) enhances recovery rates. Mass spectrometry imaging (MSI) with MALDI-TOF provides spatial resolution in tissue studies .
Q. How does the compound inhibit or interact with enzymes like salicylate synthase (MbtI), and what structural insights inform inhibitor design?
- Methodological Answer : The TBS group mimics the transition state of salicylate intermediates in MbtI. Docking studies (e.g., AutoDock Vina) reveal hydrophobic interactions between the silyl group and the enzyme’s active site. Mutagenesis of key residues (e.g., His240) validates binding free energy calculations via isothermal titration calorimetry (ITC) .
Q. What computational models predict the compound’s structure-activity relationships (SAR) for environmental persistence or toxicity?
- Methodological Answer : Quantitative structure-activity relationship (QSAR) models using descriptors like logP (octanol-water partition coefficient) and HOMO-LUMO gaps correlate chlorination patterns with bioaccumulation potential. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict reactive sites for electrophilic attack in toxicity pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
